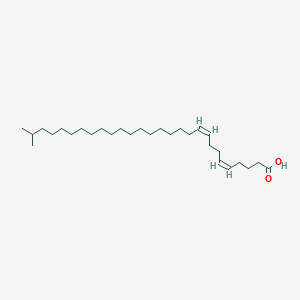
27-Methyl-5,9-octacosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Methyl-5,9-octacosadienoic acid (MOA) is a naturally occurring fatty acid found in various marine organisms, including fish and shellfish. MOA has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
27-Methyl-5,9-octacosadienoic acid exerts its biological effects through various mechanisms, including the modulation of gene expression, the inhibition of inflammatory cytokines, and the regulation of lipid metabolism. 27-Methyl-5,9-octacosadienoic acid has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. 27-Methyl-5,9-octacosadienoic acid also inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activation of nuclear factor-kappa B (NF-κB). 27-Methyl-5,9-octacosadienoic acid also regulates lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.
Biochemische Und Physiologische Effekte
27-Methyl-5,9-octacosadienoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-atherosclerotic effects. 27-Methyl-5,9-octacosadienoic acid has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. 27-Methyl-5,9-octacosadienoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-atherosclerotic effects by reducing the levels of oxidative stress and lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
27-Methyl-5,9-octacosadienoic acid has several advantages for lab experiments, including its natural occurrence in marine organisms, its availability as a dietary supplement, and its potential therapeutic applications in various diseases. However, 27-Methyl-5,9-octacosadienoic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 27-Methyl-5,9-octacosadienoic acid research, including the identification of its molecular targets, the development of novel 27-Methyl-5,9-octacosadienoic acid-based drugs, and the investigation of its potential applications in other diseases. 27-Methyl-5,9-octacosadienoic acid research can also focus on the optimization of its synthesis method and the development of new delivery systems to enhance its bioavailability. Additionally, 27-Methyl-5,9-octacosadienoic acid research can explore its potential applications in the field of nutraceuticals and functional foods.
Conclusion
27-Methyl-5,9-octacosadienoic acid is a naturally occurring fatty acid with potential therapeutic applications in various diseases. 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-atherosclerotic effects through various mechanisms. 27-Methyl-5,9-octacosadienoic acid research has several future directions, including the identification of its molecular targets, the development of novel 27-Methyl-5,9-octacosadienoic acid-based drugs, and the investigation of its potential applications in other diseases. 27-Methyl-5,9-octacosadienoic acid research can also focus on the optimization of its synthesis method and the development of new delivery systems to enhance its bioavailability.
Synthesemethoden
27-Methyl-5,9-octacosadienoic acid can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of chemical reactions. The synthesis involves the conversion of EPA and DHA to 27-hydroxyeicosapentaenoic acid (27-OHEPA) and 27-hydroxydocosahexaenoic acid (27-OHDHA), respectively, followed by the reduction of the hydroxyl group to form 27-Methyl-5,9-octacosadienoic acid.
Wissenschaftliche Forschungsanwendungen
27-Methyl-5,9-octacosadienoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and inflammation. 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the levels of inflammatory cytokines and lipid peroxidation. 27-Methyl-5,9-octacosadienoic acid has also been studied for its potential anti-inflammatory effects in various inflammatory diseases, including arthritis and asthma.
Eigenschaften
CAS-Nummer |
153081-63-1 |
|---|---|
Produktname |
27-Methyl-5,9-octacosadienoic acid |
Molekularformel |
C29H54O2 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(5Z,9Z)-27-methyloctacosa-5,9-dienoic acid |
InChI |
InChI=1S/C29H54O2/c1-28(2)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h11,13,19,21,28H,3-10,12,14-18,20,22-27H2,1-2H3,(H,30,31)/b13-11-,21-19- |
InChI-Schlüssel |
QRBQVYGYVPJGGV-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Synonyme |
27-methyl-5,9-octacosadienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)
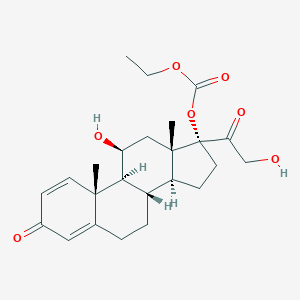
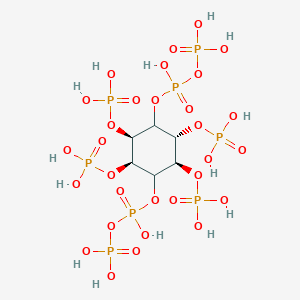
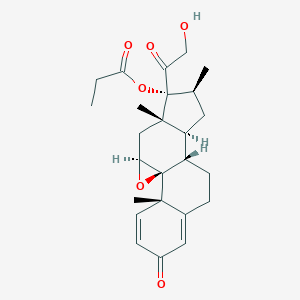
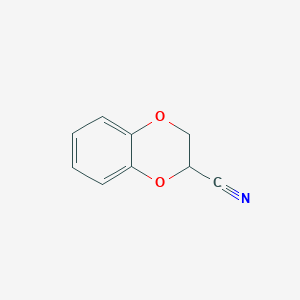
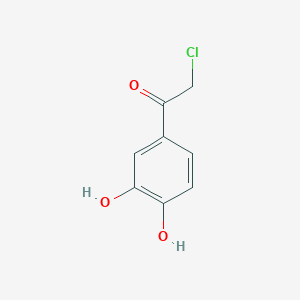
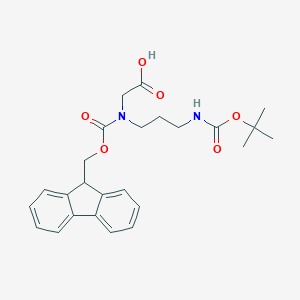
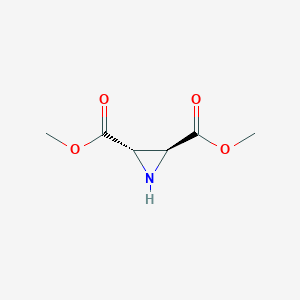
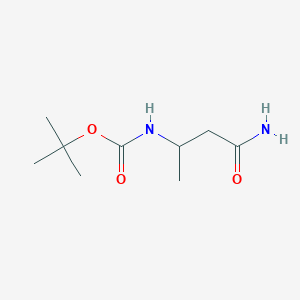
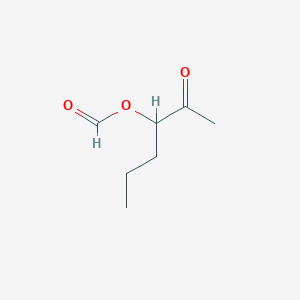
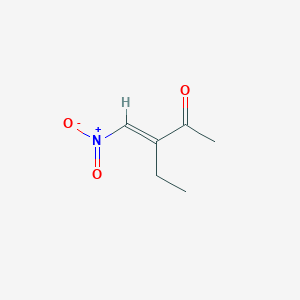
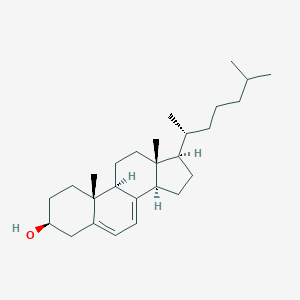
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)